molecular formula C37H38ClN3O4S2 B11965747 11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid

11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid

Cat. No.: B11965747
M. Wt: 688.3 g/mol
InChI Key: QJAVGAMTWXDOBO-GIBOGKFOSA-N
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Description

11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a chlorobenzyl ether group

Preparation Methods

The synthesis of 11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the chlorobenzyl ether group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base.

    Formation of the thiazolidinone ring: This can be done by reacting the intermediate with thiourea and an appropriate aldehyde.

    Final coupling: The final step involves coupling the thiazolidinone derivative with undecanoic acid under suitable conditions.

Chemical Reactions Analysis

11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the thiazolidinone and pyrazole rings may allow it to inhibit specific enzymes or modulate receptor activity.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone and pyrazole derivatives. These compounds share structural similarities but may differ in their substituents and overall molecular architecture. For example:

    Thiazolidinone derivatives: These compounds are known for their anti-inflammatory and antidiabetic properties.

    Pyrazole derivatives: These compounds are often explored for their potential as anti-inflammatory, analgesic, and antipyretic agents.

The uniqueness of 11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid lies in its combination of these two pharmacophores, which may result in unique biological activities and applications.

Properties

Molecular Formula

C37H38ClN3O4S2

Molecular Weight

688.3 g/mol

IUPAC Name

11-[(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C37H38ClN3O4S2/c38-32-17-12-11-14-28(32)26-45-31-21-19-27(20-22-31)35-29(25-41(39-35)30-15-8-7-9-16-30)24-33-36(44)40(37(46)47-33)23-13-6-4-2-1-3-5-10-18-34(42)43/h7-9,11-12,14-17,19-22,24-25H,1-6,10,13,18,23,26H2,(H,42,43)/b33-24-

InChI Key

QJAVGAMTWXDOBO-GIBOGKFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=O)N(C(=S)S5)CCCCCCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=C5C(=O)N(C(=S)S5)CCCCCCCCCCC(=O)O

Origin of Product

United States

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